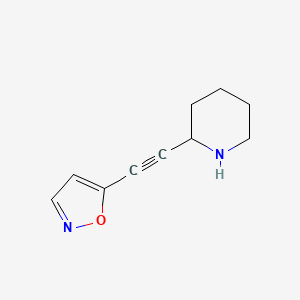

Piperidine, 2-(5-isoxazolylethynyl)-

Description

Structure

3D Structure

Properties

CAS No. |

651314-33-9 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(2-piperidin-2-ylethynyl)-1,2-oxazole |

InChI |

InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h6,8-9,11H,1-3,7H2 |

InChI Key |

TWVTZPUSEBIBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C#CC2=CC=NO2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Piperidine, 2 5 Isoxazolylethynyl Analogues

Conformational Analysis and its Influence on Molecular Recognition Processes

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of how these analogues interact with their biological targets. The chair conformation is the most stable arrangement for the piperidine ring, and the orientation of the 2-(5-isoxazolylethynyl) substituent, whether axial or equatorial, significantly impacts the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket.

Computational studies and NMR analysis of related 2-substituted piperidine and piperazine (B1678402) analogues have shown that the preference for an axial or equatorial conformation is influenced by various factors, including substitution on the piperidine nitrogen and the nature of the 2-substituent. For instance, in certain 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred and can be further stabilized by intramolecular hydrogen bonding. This axial orientation can place key pharmacophoric elements in a spatial arrangement that mimics the binding of endogenous ligands like acetylcholine (B1216132). The energetic barrier to ring inversion is also a key factor, as a more rigid conformation may lead to higher receptor affinity and selectivity by reducing the entropic penalty upon binding.

Effects of Substituent Position and Nature on the Piperidine Ring System

Modifications to the piperidine ring, including the position and nature of substituents, have been extensively explored to probe the SAR of this scaffold.

N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological profile. In many classes of nAChR ligands, an N-methyl group is optimal for activity. However, replacement with larger alkyl groups or other functionalities can alter receptor subtype selectivity and functional activity (agonist vs. antagonist). The basicity of the piperidine nitrogen is also critical for forming key interactions, often a cation-π interaction with an aromatic residue in the receptor binding site.

Ring Substitution: The introduction of additional substituents on the piperidine ring can influence both the conformation and the binding affinity of the molecule. For example, methyl substitution on the piperidine ring can introduce chirality and provide insights into the stereochemical requirements of the receptor. The position of these substituents is also vital; for instance, substitution at the 3- or 4-position can be used to probe for additional binding pockets or to modulate the physicochemical properties of the compound.

| Compound | Piperidine N-Substituent | Other Piperidine Substituents | Relative Affinity |

| Parent | -H | None | 1x |

| Analog A | -CH₃ | None | 5x |

| Analog B | -C₂H₅ | None | 2x |

| Analog C | -H | 4-CH₃ | 0.8x |

Impact of Structural Modifications on the Isoxazole (B147169) Moiety

Substitution on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring can fine-tune the electronic properties and steric bulk of this moiety. For example, the introduction of a methyl group at the 3-position of the isoxazole ring has been shown in related series to enhance binding potency at nAChRs. pharm.or.jp This is likely due to favorable interactions with a specific sub-pocket in the receptor.

Bioisosteric Replacement: The isoxazole ring can be replaced with other five- or six-membered heterocycles to probe the importance of its specific electronic and hydrogen-bonding characteristics. Bioisosteric replacements such as pyridine (B92270), oxadiazole, or triazole have been investigated. nih.govunimore.it While some replacements can maintain or even improve affinity, they often lead to changes in selectivity and functional activity, highlighting the specific role of the isoxazole's electronic distribution and hydrogen bond accepting capacity. nih.govunimore.it For instance, replacing the isoxazole with a pyridine ring in related compounds has led to ligands with high affinity for central nicotinic receptors. nih.gov

| Compound | Isoxazole Modification | Receptor Affinity (IC₅₀, nM) |

| Parent | 3-H, 4-H | 50 |

| Analog D | 3-CH₃ | 20 |

| Analog E | Pyridine isostere | 35 |

| Analog F | 1,2,4-Oxadiazole isostere | 80 |

Role of the Ethynyl (B1212043) Linker in Mediating Interactions

The ethynyl (acetylene) linker is a rigid and linear spacer that plays a crucial role in positioning the isoxazole moiety relative to the piperidine ring. This rigidity helps to maintain an optimal distance and orientation between the two key pharmacophoric elements for effective receptor binding. The π-system of the alkyne can also engage in non-covalent interactions with the receptor.

Studies on related nAChR ligands have underscored the importance of the distance between the basic nitrogen of the piperidine and the hydrogen bond accepting feature of the aromatic moiety. The ethynyl linker provides a defined separation of approximately 4.8 Å, which is often found to be optimal for high-affinity binding. Altering the length or flexibility of this linker, for instance, by replacing it with an ethylene (B1197577) or a longer alkyl chain, typically results in a significant loss of activity.

Stereochemical Factors Governing Structure-Activity Profiles

The 2-position of the piperidine ring is a chiral center, meaning that "Piperidine, 2-(5-isoxazolylethynyl)-" can exist as two enantiomers, (R) and (S). The stereochemistry at this center is often a critical determinant of biological activity, as receptors are chiral environments and will preferentially bind one enantiomer over the other.

In many classes of 2-substituted piperidine-based nAChR ligands, the (S)-enantiomer is found to be significantly more potent than the (R)-enantiomer. This stereoselectivity provides strong evidence for a specific and well-defined binding orientation within the receptor. The synthesis of enantiomerically pure analogues is therefore a crucial aspect of SAR studies to fully characterize the pharmacological profile and identify the eutomer (the more active enantiomer).

Chemical Modification Strategies to Optimize Molecular Properties for SAR Studies (e.g., Solubility Modulation)

For a compound to be a useful tool in SAR studies and a potential therapeutic agent, it must possess suitable physicochemical properties, including adequate solubility. The "Piperidine, 2-(5-isoxazolylethynyl)-" scaffold, while possessing features that can lead to high affinity, may also present challenges in terms of aqueous solubility due to its relatively lipophilic nature.

Several chemical modification strategies can be employed to modulate solubility:

Introduction of Polar Functional Groups: The incorporation of polar groups, such as hydroxyl or amino groups, on the piperidine or isoxazole rings can enhance aqueous solubility. However, the position of these groups must be carefully chosen to avoid disrupting key binding interactions.

Salt Formation: The basic nitrogen of the piperidine ring allows for the formation of pharmaceutically acceptable salts (e.g., hydrochloride, tartrate), which are generally more water-soluble than the free base.

Bioisosteric Replacements: As mentioned in section 3.3, replacing a less polar ring system with a more polar one can improve solubility while potentially maintaining biological activity.

Computational Investigations and Molecular Modeling of Piperidine, 2 5 Isoxazolylethynyl

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

No molecular dynamics simulation studies have been published that describe the conformational stability or dynamic behavior of Piperidine (B6355638), 2-(5-isoxazolylethynyl)- in different environments.

Molecular Docking Studies for Predictive Target Binding Site Analysis

While related compounds may have been part of broader studies, specific molecular docking analyses detailing the binding of Piperidine, 2-(5-isoxazolylethynyl)- to any biological target are not documented in the available literature.

Ligand-Based and Structure-Based Computational Design Approaches

There are no published examples of the use of Piperidine, 2-(5-isoxazolylethynyl)- in ligand-based or structure-based design studies for the development of new analogs.

Cheminformatics and Virtual Screening for Analog Prioritization

No cheminformatics or virtual screening studies that specifically prioritize analogs of Piperidine, 2-(5-isoxazolylethynyl)- have been identified.

Molecular Interactions and Biological Target Engagement

Investigation of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

Research into isoxazole-containing piperidine (B6355638) analogues has revealed their affinity for several key biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). Analogous compounds, such as isoxazole-substituted 8-azabicyclo[3.2.1]octanes which feature a piperidine core, have been synthesized and evaluated as potent ligands for neuronal nAChRs. For instance, certain 2β-isoxazolyl-8-azabicyclo[3.2.1]octane derivatives have demonstrated high binding affinity to nAChRs, suggesting that the isoxazolyl-piperidine scaffold is a key pharmacophore for this receptor class. nih.govresearchgate.net

The interaction of piperidine derivatives is not limited to nAChRs. Various analogues have been found to bind to muscarinic acetylcholine receptors (mAChRs), sigma receptors, and G-protein coupled receptors (GPCRs). nih.govnih.govnih.govrsc.org The specific biological target for "Piperidine, 2-(5-isoxazolylethynyl)-" would likely be influenced by the stereochemistry of the piperidine ring and the electronic properties conferred by the isoxazolylethynyl group. The ethynyl (B1212043) linker introduces rigidity and a specific spatial orientation of the isoxazole (B147169) ring relative to the piperidine, which would be a critical determinant of its binding selectivity.

The binding sites for ligands on nAChRs are located at the interface between subunits, typically involving an α subunit. nih.gov For piperidine-based nAChR ligands, the protonated nitrogen of the piperidine ring is proposed to form a crucial cationic-π interaction with a tryptophan residue in the binding pocket. The isoxazole ring of "Piperidine, 2-(5-isoxazolylethynyl)-" could engage in hydrogen bonding or other polar interactions with amino acid residues in the binding site. nih.gov

Computational homology modeling and docking studies of related piperidine derivatives with nAChR subtypes have been performed to elucidate these interactions. nih.gov These models suggest that the ligand-binding pocket is lined with aromatic amino acid residues, creating a hydrophobic environment favorable for the binding of the piperidine moiety. The specific interactions would depend on the nAChR subtype. For instance, the α4β2 and α7 nAChR subtypes, which are implicated in various neurological processes, present distinct binding pocket topographies. nih.govnih.gov

While specific kinetic data for "Piperidine, 2-(5-isoxazolylethynyl)-" is not available, studies on analogous piperidine derivatives and their interaction with receptors provide insights into the potential kinetic profile. Radioligand binding assays are commonly employed to determine the binding affinity (Ki or Kd values) of such compounds. For example, N-substituted derivatives of 4-piperidinyl benzilate have been shown to have Ki values for muscarinic receptors in the nanomolar range. nih.gov The association and dissociation rates (kon and koff) are critical parameters that determine the duration of action of a ligand. These can be measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. The rigid ethynyl linker in "Piperidine, 2-(5-isoxazolylethynyl)-" might influence the kinetics by reducing the conformational flexibility of the molecule, potentially leading to faster association and slower dissociation rates compared to more flexible analogues.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Dipole-Dipole Interactions)

The binding of "Piperidine, 2-(5-isoxazolylethynyl)-" to its biological target would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the isoxazole ring and potentially the oxygen atom can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in the binding pocket.

Cationic-π Interactions: As mentioned, the protonated piperidine nitrogen can form a strong cationic-π interaction with the electron-rich aromatic rings of amino acids like tryptophan or tyrosine.

Hydrophobic Interactions: The piperidine ring and the hydrocarbon backbone of the ethynyl linker would likely participate in hydrophobic interactions with nonpolar amino acid residues.

Dipole-Dipole Interactions: The isoxazole ring possesses a significant dipole moment, which can lead to favorable dipole-dipole interactions with polar residues within the binding site.

Computational docking studies on similar piperidine derivatives have helped to visualize and quantify these interactions, providing a rational basis for the design of new analogues with improved affinity and selectivity. nih.govmdpi.com

Allosteric Modulatory Mechanisms of Piperidine, 2-(5-isoxazolylethynyl)- Analogues

Several piperidine-containing compounds have been identified as allosteric modulators of GPCRs and nAChRs. nih.govnih.govmdpi.com Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous ligand binds). This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand.

Given the structural features of "Piperidine, 2-(5-isoxazolylethynyl)-", it is plausible that its analogues could function as allosteric modulators. The development of selective allosteric modulators is a growing area of drug discovery as they can offer greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. nih.govnih.gov For instance, allosteric modulators of nAChRs are being investigated for their potential in treating addiction and neurological disorders. osu.edu The isoxazolylethynylpiperidine scaffold could serve as a template for the design of novel allosteric modulators targeting various receptors.

Ligand Selectivity and Polypharmacology Assessment

The selectivity of a ligand for its intended target over other related and unrelated targets is a critical aspect of drug development. Piperidine derivatives have been shown to interact with a range of receptors, highlighting the potential for polypharmacology (the ability of a compound to interact with multiple targets). nih.gov

The selectivity of "Piperidine, 2-(5-isoxazolylethynyl)-" would be determined by the subtle differences in the binding pockets of various receptor subtypes. The rigid and linear nature of the ethynyl linker, combined with the specific electronic and steric properties of the isoxazole ring, could be exploited to achieve selectivity. For example, structure-activity relationship (SAR) studies on isoxazole derivatives have shown that substitutions on the isoxazole ring can significantly impact biological activity and selectivity. researchgate.net

Applications of Piperidine, 2 5 Isoxazolylethynyl in Chemical Biology Research

Development as Molecular Probes for Unraveling Biological Pathways

Derivatives of isoxazolyl piperidine (B6355638) are well-suited for development as molecular probes to investigate complex biological pathways. By modifying the core structure with reporter groups such as fluorophores or affinity tags, these compounds can be used to visualize and track their interactions with specific cellular components. The inherent biological activity of the isoxazolyl piperidine scaffold allows for the design of probes that can selectively bind to enzymes, receptors, or other proteins of interest, thereby helping to elucidate their functions and downstream signaling cascades.

Utilization as Chemical Tools for Specific Target Validation and Functional Perturbation

The ability to synthesize a library of isoxazolyl piperidine derivatives allows for the systematic exploration of structure-activity relationships (SARs), which is fundamental for validating new drug targets. nbinno.com By observing how small changes in the chemical structure affect biological activity, researchers can identify the key molecular features required for target engagement. These compounds can then be used as chemical tools to selectively inhibit or activate a specific target, allowing for the study of its role in cellular processes and disease models. For instance, specific derivatives have been designed to act as potent and selective ligands for various receptors, enabling the functional perturbation of those targets.

Explorations in Antimicrobial Chemical Biology

Both isoxazole (B147169) and piperidine moieties are independently known to be present in compounds with significant antimicrobial properties. researchgate.netijrrjournal.com The combination of these two scaffolds in isoxazolyl piperidine derivatives has led to the exploration of their potential as novel antimicrobial agents. Research in this area focuses on synthesizing and screening these compounds against a panel of pathogenic bacteria and fungi to determine their efficacy and spectrum of activity.

For example, various isoxazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. ijpca.orgresearchgate.net The mechanism of action of such compounds can vary, with some targeting bacterial cell wall synthesis while others may inhibit essential enzymes or disrupt cell membrane integrity. ijrrjournal.com

Table 1: Examples of Antimicrobial Activity of Isoxazole Derivatives

| Compound Type | Target Organism(s) | Reported Activity |

| Isoxazole-containing chalcones | Gram-positive and Gram-negative bacteria | Varied antibacterial activity |

| Substituted isoxazoles | Mycobacterium tuberculosis | Antitubercular activity |

| Isoxazoline derivatives | Various bacteria and fungi | Antibacterial and antifungal properties researchgate.net |

Investigations in Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576) Receptors, GABA Receptors, Acetylcholinesterase)

Piperidine derivatives are well-known for their interactions with various neurotransmitter receptor systems. google.com The incorporation of an isoxazole ring can modulate the binding affinity and selectivity of these compounds for specific receptor subtypes.

Dopamine Receptors: Piperazinyl-isoxazole derivatives have been designed and synthesized as selective ligands for dopamine D3 and D4 receptors over the D2 subtype. researchgate.net This selectivity is crucial for developing antipsychotic drugs with fewer side effects.

Sigma Receptors: Piperidine and piperazine-based compounds have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological disorders. rsc.orgrsc.org

Nicotinic Acetylcholine (B1216132) Receptors: Isoxazole derivatives have been designed as analogues of the alkaloid epibatidine (B1211577) to act as ligands for nicotinic acetylcholine receptors, showing potential analgesic properties. nih.gov

Table 2: Isoxazolyl Piperidine Analogues and their Neurological Targets

| Compound Class | Target Receptor | Potential Therapeutic Application |

| Piperazinylbutylisoxazoles | Dopamine D3/D4 Receptors researchgate.net | Antipsychotics |

| Arylpiperazine-based compounds | Sigma-1 Receptor rsc.org | Neurodegenerative and neuropsychiatric disorders |

| 2-(3-methyl-5-isoxazolyl)pyridine | Nicotinic Acetylcholine Receptors nih.gov | Analgesia |

| Tetrahydropyridinyl and piperidinyl ethylamines | T-type calcium channels nih.govresearchgate.net | Neuropathic pain |

Role as Synthetic Intermediates or Building Blocks for Complex Molecular Architectures

The chemical structure of Piperidine, 2-(5-isoxazolylethynyl)- and its analogues makes them valuable intermediates in organic synthesis. The piperidine ring can be synthesized through various methods, including intramolecular reactions. nih.gov The ethynyl (B1212043) group is particularly useful as it can participate in a variety of chemical transformations, such as click chemistry, Sonogashira coupling, and other cross-coupling reactions. This allows for the facile introduction of additional functional groups or the linkage to other molecular scaffolds, enabling the construction of more complex and diverse molecular architectures for drug discovery and other applications. arxiv.orgnbinno.com For example, the synthesis of isoxazole-alkyne adducts has been demonstrated as a convenient protocol. researchgate.net

Contributions to Fundamental Understanding of Cellular Processes and Molecular Recognition

The study of how isoxazolyl piperidine derivatives interact with their biological targets contributes to a more fundamental understanding of molecular recognition and cellular processes. By analyzing the binding modes of these compounds through techniques like X-ray crystallography and computational modeling, researchers can gain insights into the specific intermolecular forces that govern ligand-protein interactions. rsc.org This knowledge is not only crucial for the rational design of more potent and selective drugs but also deepens our understanding of the intricate mechanisms that control cellular function. The development of piperidine derivatives as selective probes has been instrumental in elucidating complex biological pathways. researchgate.netnbinno.com

Future Directions and Emerging Research Opportunities

Innovation in Synthetic Methodologies for Enhanced Diversity and Complexity

The future synthesis of analogs of Piperidine (B6355638), 2-(5-isoxazolylethynyl)- will likely focus on developing more efficient, diverse, and complex molecular architectures. Current synthetic strategies for piperidines and isoxazoles often involve multi-step processes. nih.govnih.gov Future methodologies could pivot towards more streamlined approaches such as multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step. The application of radical-mediated cyclizations and annulation strategies, which have been successfully used for piperidine synthesis, could offer novel pathways to substituted derivatives of the core structure. nih.gov

Furthermore, the principles of green chemistry, including the use of flow microreactors for radical electroreductive cyclizations, could lead to safer and more scalable syntheses. nih.gov For the isoxazole (B147169) component, advancements in transition metal-catalyzed cycloadditions and regioselective functionalization techniques are anticipated to play a crucial role. nih.gov These methods would not only improve the efficiency of synthesis but also facilitate the creation of libraries of derivatives with varied substitution patterns on both the piperidine and isoxazole rings, which is essential for systematic structure-activity relationship (SAR) studies.

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry is poised to become an indispensable tool in guiding the development of Piperidine, 2-(5-isoxazolylethynyl)- derivatives. Advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models for biological activity. nih.gov By analyzing a dataset of synthesized analogs, these models can identify key structural features that correlate with desired therapeutic effects, thereby guiding the design of more potent and selective compounds.

Molecular docking and molecular dynamics (MD) simulations offer a means to visualize and understand the interactions between these molecules and their potential biological targets at an atomic level. nih.govresearchgate.net For instance, if a target protein is identified, docking studies can predict the binding affinity and orientation of various derivatives within the protein's active site. nih.gov This rational design approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. Fragment-based QSAR and other computational techniques can be used to design combinatorial libraries of molecules with a high probability of activity against specific targets like the p53-HDM2 interaction. researchgate.net

Synergistic Combination of High-Throughput Screening and Computational Techniques

The synergy between high-throughput screening (HTS) and computational methods represents a powerful paradigm for accelerating the discovery process. mdpi.com HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets. mdpi.commdpi.com A library of Piperidine, 2-(5-isoxazolylethynyl)- derivatives, synthesized using the innovative methods described above, could be screened to identify initial "hits." mdpi.com

The data generated from HTS can then be used to train and refine computational models. mdpi.com For example, the activity data of the screened compounds can serve as the input for developing more accurate QSAR models. These refined models can then be used to virtually screen much larger, computationally generated libraries of molecules to prioritize the most promising candidates for synthesis and further testing. This iterative cycle of HTS and computational modeling creates a feedback loop that can dramatically enhance the efficiency of identifying lead compounds. frontiersin.org

Exploration of Novel or Underexplored Biological Targets and Mechanisms

The constituent piperidine and isoxazole rings are present in a wide array of biologically active compounds, suggesting that Piperidine, 2-(5-isoxazolylethynyl)- could interact with a diverse range of biological targets. nih.govnih.gov The isoxazole moiety is known for its presence in compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Specific targets for isoxazole-containing molecules include Heat shock protein 90 (Hsp90) and bromodomains, which are implicated in cancer and inflammation. nih.govmanchester.ac.uk

Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes. mdpi.com These include the nociceptin (B549756) receptor, nicotinic acetylcholine (B1216132) receptors, and the dopamine (B1211576) transporter, highlighting potential applications in pain management and neurological disorders. nih.govnih.govnih.gov Therefore, future research should focus on screening Piperidine, 2-(5-isoxazolylethynyl)- and its analogs against a broad panel of targets, including kinases, G-protein coupled receptors, and enzymes involved in key pathological pathways. mdpi.com Investigating its potential as an inhibitor of targets like pancreatic lipase (B570770) for metabolic disorders or as a ligand for acetylcholine-binding proteins (AChBP) relevant to neurodegenerative diseases could uncover novel therapeutic avenues. mdpi.comnih.gov

Potential Applications in Asymmetric Catalysis and Materials Science

Beyond pharmacology, the structure of Piperidine, 2-(5-isoxazolylethynyl)- holds potential in other scientific domains. In the field of asymmetric catalysis, the chiral nature of substituted piperidines is highly valuable. The development of enantioselective syntheses, such as those employing catalytic dynamic resolution or copper-catalyzed cyclizative aminoboration, could yield optically pure enantiomers of Piperidine, 2-(5-isoxazolylethynyl)- derivatives. nih.govnih.gov These chiral molecules could then be explored as novel ligands for transition metal catalysts, potentially enabling new asymmetric transformations with high efficiency and stereoselectivity. researchgate.net

In materials science, the rigid, linear acetylenic linker connecting the two heterocyclic rings is a noteworthy feature. This structural element could be exploited in the design of novel organic materials. For instance, polymers incorporating this moiety could exhibit interesting electronic or photophysical properties. The isoxazole ring itself has been investigated for applications in dyes and lubricants, and polyisoxazoles have been considered for their potential as semiconductors. researchgate.net The combination of the rigid linker and the electronically distinct heterocyclic systems could lead to the development of new materials for applications in electronics, photonics, or advanced polymers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-isoxazolylethynyl)piperidine derivatives, and what key reaction conditions influence yield?

- The synthesis typically involves multi-step protocols, such as Sonogashira coupling to introduce the ethynyl group, followed by oxazole ring formation via cyclization reactions (e.g., using hydroxylamine derivatives). Critical conditions include catalyst selection (e.g., Pd/Cu for coupling), temperature control (60–80°C for cyclization), and solvent polarity optimization (e.g., DMF for polar intermediates). Yield improvements (70–85%) are achieved by purifying intermediates via column chromatography .

Q. How can researchers characterize the structural purity of 2-(5-isoxazolylethynyl)piperidine compounds?

- Key methods include:

- NMR spectroscopy : H and C NMR to confirm ethynyl and isoxazole proton environments (e.g., alkynyl protons at δ 2.8–3.2 ppm; isoxazole C-H at δ 8.1–8.5 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ peaks matching theoretical masses).

- X-ray crystallography : To resolve stereochemistry and confirm substituent positioning in crystalline derivatives .

Q. What solvent systems are optimal for stabilizing 2-(5-isoxazolylethynyl)piperidine in biological assays?

- Use polar aprotic solvents (e.g., DMSO) for stock solutions due to the compound’s hydrophobicity. For in vitro assays, dilute in phosphate-buffered saline (pH 7.4) with ≤0.1% DMSO to avoid cellular toxicity. Stability studies indicate degradation <5% over 24 hours at 4°C .

Advanced Research Questions

Q. How do structural modifications to the piperidine or isoxazole rings impact receptor binding affinity?

- Modifications at the piperidine nitrogen (e.g., alkylation) or isoxazole substituents (e.g., halogenation) alter steric and electronic properties, affecting receptor interactions. For example:

- 5-HT2A receptor affinity : Fluorination at the isoxazole 3-position increases binding (Ki ~12 nM vs. ~45 nM for non-fluorinated analogs) due to enhanced hydrophobic interactions.

- D2 receptor selectivity : Bulky substituents on piperidine reduce off-target binding (e.g., benzyl groups lower D2 affinity by 30%) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 2-(5-isoxazolylethynyl)piperidine derivatives?

- Use molecular dynamics (MD) simulations to assess blood-brain barrier penetration (logBB >0.3 for CNS-targeted analogs) and ADMET predictors (e.g., SwissADME) for metabolic stability. Key findings:

- CYP3A4 inhibition risk : Electron-deficient isoxazoles reduce metabolic clearance.

- Oral bioavailability : Polar side chains (e.g., -OH) improve solubility but may decrease absorption .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

- Standardized protocols : Use common reference compounds (e.g., risperidone for 5-HT2A assays) to calibrate results.

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 ranges for antipsychotic activity: 50–200 nM) .

Methodological Guidance

Q. What in vitro models are suitable for evaluating the neuropharmacological effects of 2-(5-isoxazolylethynyl)piperidine derivatives?

- Primary neuronal cultures : Assess dopamine/serotonin release via HPLC-ECD.

- Receptor-transfected HEK293 cells : Quantify GPCR activation (e.g., cAMP assays for D2 receptors). Include negative controls (e.g., receptor knockout lines) .

Q. How should researchers optimize reaction conditions to minimize byproducts during ethynyl group introduction?

- Catalyst optimization : Use Pd(PPh3)4/CuI with triethylamine base for Sonogashira coupling, reducing alkyne dimerization.

- Temperature control : Maintain 50–60°C to prevent thermal decomposition of intermediates. Monitor progress via TLC (hexane:EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.